4-({(Z)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-2-(4-methyl-1,3-benzoxazol-2-yl)phenol
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Overview
Description
4-[(Z)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and a benzooxazole moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2,4-dinitrophenol, which is then reacted with 4-(bromomethyl)phenol to form 4-(2,4-dinitrophenoxy)benzyl bromide. This intermediate is then subjected to a condensation reaction with 2-(4-methyl-1,3-benzoxazol-2-yl)aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
The major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Z)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(Z)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and aromatic rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Heparinoid compounds from shrimp waste
- Ringer’s lactate solution
Uniqueness
4-[(Z)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to its combination of nitro groups, aromatic rings, and a benzooxazole moiety, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C27H18N4O7 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
4-[[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C27H18N4O7/c1-16-3-2-4-25-26(16)29-27(38-25)21-13-18(7-11-23(21)32)28-15-17-5-9-20(10-6-17)37-24-12-8-19(30(33)34)14-22(24)31(35)36/h2-15,32H,1H3 |
InChI Key |
LYSNXPSYODFADK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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